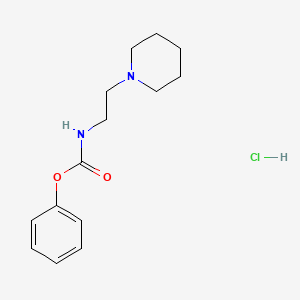

phenyl N-(2-piperidinoethyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of phenyl N-(2-piperidinoethyl)carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(piperidino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Analyse Des Réactions Chimiques

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.

Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

Mécanisme D'action

The mechanism of action of phenyl N-(2-piperidinoethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparaison Avec Des Composés Similaires

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can be compared with other carbamate compounds, such as:

- Phenyl N-(2-morpholinoethyl)carbamate hydrochloride

- Phenyl N-(2-pyrrolidinoethyl)carbamate hydrochloride

- Phenyl N-(2-piperazinyl)carbamate hydrochloride

These compounds share similar structures but differ in the nature of the nitrogen-containing ring. This compound is unique due to the presence of the piperidine ring, which can influence its reactivity and interaction with biological targets .

Activité Biologique

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride is a carbamate derivative that has garnered interest due to its diverse biological activities. This compound is structurally related to other carbamates that exhibit significant pharmacological effects, including antimicrobial, antitumor, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19ClN2O3

- Molecular Weight : 288.76 g/mol

This compound features a piperidine ring, which is known for its role in enhancing biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving the compound's derivatives showed promising results against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of ATP synthesis, leading to bacteriostasis .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Against Staphylococcus aureus | 4.0 |

| 2-Hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propyl 4-(butoxycarbonylamino)benzoate hydrochloride | Against M. avium | 1.9 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, derivatives of phenyl carbamate have shown selective inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, which is implicated in various pathological conditions, including cancer metastasis. The slow-binding mechanism of these compounds suggests they could be developed into therapeutic agents for MMP-2-dependent diseases .

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. Results indicated that while the compound exhibits potent biological activity, it also presents cytotoxic effects at higher concentrations. The THP-1 monocyte cell line was used in these assays, demonstrating a dose-dependent relationship between concentration and cell viability .

Study on Antimycobacterial Activity

A notable study assessed the antimycobacterial activity of this compound and its derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard drugs like isoniazid and rifampicin, highlighting their potential as effective alternatives in tuberculosis treatment .

Research on Membrane Interaction

Another research effort focused on the interaction of this compound with lipid membranes. The findings suggested that the compound could induce conformational changes in biomembranes, increasing permeability and potentially affecting cellular processes like photosynthetic electron transport in chloroplasts. This uncoupling effect could have implications for its use in agricultural biochemistry .

Propriétés

IUPAC Name |

phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGIVMWSXAQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.